molecular formula C16H16 B12832814 1,1'-(Cyclobutanediyl)bis-benzene CAS No. 99415-93-7

1,1'-(Cyclobutanediyl)bis-benzene

Cat. No.: B12832814
CAS No.: 99415-93-7
M. Wt: 208.30 g/mol
InChI Key: RMPAXPOFLJVREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-(Cyclobutanediyl)bis-benzene can be synthesized through several methods. One common approach involves the photochemical cycloaddition of styrene derivatives. The reaction typically requires ultraviolet light to induce the cycloaddition, forming the cyclobutane ring with phenyl substituents.

Industrial Production Methods

Industrial production of 1,1’-(Cyclobutanediyl)bis-benzene may involve similar photochemical methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and controlled light sources.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Cyclobutanediyl)bis-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,1’-(Cyclobutanediyl)bis-benzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer activity.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism by which 1,1’-(Cyclobutanediyl)bis-benzene exerts its effects involves binding to specific molecular targets. For example, it can bind to DNA, inhibiting the synthesis of RNA and DNA, which is crucial for its potential anticancer activity . The compound may also interact with proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane, 1,2-diphenyl, cis: A stereoisomer with different spatial arrangement of phenyl groups.

    (2-Phenylcyclobutyl)benzene: Another structural isomer with phenyl groups in different positions.

Uniqueness

1,1’-(Cyclobutanediyl)bis-benzene is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

99415-93-7

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(1-phenylcyclobutyl)benzene

InChI

InChI=1S/C16H16/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

RMPAXPOFLJVREM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.